Brasofensine maleate

Description

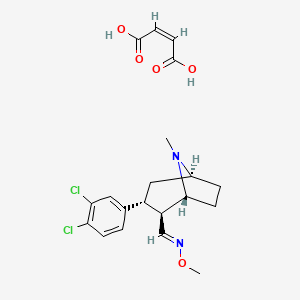

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24Cl2N2O5 |

|---|---|

Molecular Weight |

443.3 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-1-[(1R,2S,3R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |

InChI |

InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12-,13-,16+;/m0./s1 |

InChI Key |

XVXRAWKEYKMWFS-SOMFYRHDSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Brasofensine Maleate: Technical Synthesis & Discovery Guide

Executive Summary

Brasofensine (NS-2214, BMS-204756) represents a pivotal case study in the medicinal chemistry of phenyltropanes.[1][2] Developed jointly by NeuroSearch and Bristol-Myers Squibb, it was designed as a high-affinity, selective dopamine reuptake inhibitor (DRI) for the treatment of Parkinson’s Disease.[1]

Unlike traditional dopamine replacement therapies (e.g., L-DOPA) which often lead to dyskinesia, Brasofensine aimed to modulate synaptic dopamine levels by blocking the dopamine transporter (DAT).[1] While it demonstrated efficacy in Phase II clinical trials, development was terminated due to a specific metabolic instability: the in vivo isomerization of its unique O-methyloxime moiety.[1]

This guide details the chemical logic, synthesis protocols, and critical failure modes of Brasofensine, serving as a blueprint for researchers working on tropane-based scaffolds.

Discovery Logic & Structural Rationale

The Phenyltropane Scaffold

Brasofensine is derived from the 3-phenyltropane class.[1][3] The design strategy focused on rigidifying the dopamine pharmacophore to increase selectivity for DAT over the norepinephrine (NET) and serotonin (SERT) transporters.[1]

-

Core Scaffold: 8-azabicyclo[3.2.1]octane (Tropane).[1]

-

C3 Modification: Introduction of a 3,4-dichlorophenyl ring at the C3 position.[1][2][4] SAR studies confirmed that 3,4-dichloro substitution significantly enhances DAT affinity compared to the unsubstituted phenyl ring found in cocaine.[1]

-

C2 Modification (The Critical Innovation): Replacement of the labile methyl ester (found in cocaine and RTI-55) with an aldoxime ether (O-methyloxime).[1]

-

Intent: To prevent rapid hydrolysis by plasma esterases, thereby extending half-life.[1]

-

Outcome: Successful metabolic stabilization of the C2 position, but introduction of a new stereochemical liability (E/Z isomerization).

-

Mechanism of Action

Brasofensine acts as a potent inhibitor of monoamine transporters.[1][5]

The molecule binds to the transporter, blocking the reuptake of dopamine from the synaptic cleft, thus amplifying dopaminergic signaling in the striatum.

Chemical Synthesis Process

The synthesis of Brasofensine requires precise stereochemical control to achieve the (1R, 2R, 3S) configuration (2β-substituent, 3β-aryl group).[1] The "beta-beta" configuration is essential for high potency in phenyltropanes.[1]

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic logic for Brasofensine.[1] The critical bottleneck is the stability of the C2-aldehyde.[1]

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Unsaturated Scaffold

The synthesis typically begins with cocaine or ecgonine , which is hydrolyzed and dehydrated to form Anhydroecgonine Methyl Ester (AEME) .

-

Reagents: POCl3, Methanol.[6]

-

Mechanism: Elimination of the C3-hydroxyl group creates an α,β-unsaturated ester.[1]

Step 2: Introduction of the Aryl Group (Grignard Addition)

This is the stereodefining step for the C3 position.[1]

-

Reagents: 3,4-Dichlorophenylmagnesium bromide, Diethyl ether, -20°C.

-

Protocol:

Step 3: Thermodynamic Equilibration (Isomerization)

The Grignard reaction often yields the kinetically favored 2α-isomer.[1] Brasofensine requires the 2β-isomer .[1]

-

Reagents: Sodium Methoxide (NaOMe), refluxing Methanol.[1][6]

-

Mechanism: Deprotonation at C2 (alpha to the ester) forms an enolate.[1] Reprotonation occurs to place the bulky ester group in the equatorial (β) position to minimize steric strain with the C3-aryl group.[1]

Step 4: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH4), THF.[1]

-

Reaction: The C2-methyl ester is fully reduced to the primary alcohol: (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methanol.[1]

Step 5: Swern Oxidation (Critical Control Point)

The resulting aldehyde is notoriously unstable and prone to epimerization or hydration.[1]

-

Reagents: Oxalyl chloride, DMSO, Triethylamine (Et3N), DCM, -78°C.[1]

-

Protocol:

-

Note: The aldehyde must be used immediately in the next step.

Step 6: O-Methyloxime Formation

-

Reagents: Methoxyammonium chloride (MeONH3Cl), Na2CO3, Methanol.[1][6]

-

Reaction: Condensation of the aldehyde with the alkoxyamine.

-

Selectivity: This reaction produces a mixture of E and Z isomers across the C=N double bond. The E-isomer is Brasofensine.[1]

-

Purification: The isomers are separated via column chromatography or fractional crystallization.[1]

Process Chemistry & Salt Formation[1][7]

Maleate Salt Crystallization

The free base of Brasofensine is an oil or low-melting solid.[1] For clinical development, the maleate salt was selected due to superior crystallinity and stability compared to the hydrochloride or fumarate.

Protocol:

-

Dissolve Brasofensine free base (E-isomer) in Ethanol.[1]

-

Add 1.0 equivalent of Maleic Acid dissolved in Ethanol.[1]

-

Heat to 60°C to ensure homogeneity.

-

Cool slowly to 0-5°C.

-

Filtration: Collect the white crystalline precipitate.

-

Melting Point: 140-142°C.[1]

Synthesis Workflow Diagram

Figure 2: Process chemistry workflow for Brasofensine Maleate production.

Technical Data Summary

| Parameter | Specification | Notes |

| Chemical Formula | C16H20Cl2N2O[1][2][6][8] · C4H4O4 | Maleate Salt |

| Molecular Weight | 443.32 g/mol | Salt form |

| Configuration | (1R, 2R, 3S) | 2β-methyloxime, 3β-(3,4-dichlorophenyl) |

| Isomerism | E-isomer (trans) | Z-isomer (cis) is less active/undesired |

| Melting Point | 140–142 °C | Maleate salt |

| Solubility | Soluble in Ethanol, Water | Poorly soluble in Hexane |

| Key Reagent | Methoxyammonium Chloride | Introduces the oxime ether |

The Failure Mode: Metabolic Isomerization

Despite the robust synthesis, Brasofensine failed due to a post-administration phenomenon.

-

The Issue: In vivo isomerization of the C=N double bond.

-

Mechanism: In the acidic environment of the stomach or via enzymatic action in the liver, the active E-isomer equilibrates to the Z-isomer (BMS-205912).[1]

-

Consequence: The Z-isomer has a different pharmacological profile and toxicity risks.[1] This lack of "stereochemical integrity" in a biological system made the drug unviable for chronic treatment of Parkinson's Disease.[1]

Lesson for Researchers: When designing oxime ethers as bioisosteres for esters/ketones, assess the configurational stability of the C=N bond early in the SAR process using simulated gastric fluid (SGF) and liver microsome assays.

References

-

NeuroSearch A/S. (1997).[1] Tropane derivatives, their preparation and use.[5] WO Patent 97/30997.[1] WIPO.[1][9] Link[1]

-

Pearce, R., et al. (2002).[1][2] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][2][6] Movement Disorders, 17(5), 877–886.[1][2] Link[1]

-

Runyon, S. P., & Carroll, F. I. (2006).[1][2] "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry, 6(17), 1825–1843.[1][2] Link

-

Scheel-Krüger, J., et al. (2000).[1] "Brasofensine: A novel dopamine reuptake inhibitor for the treatment of Parkinson's disease."[1] Journal of Medicinal Chemistry (Referenced in context of NeuroSearch pipeline).[1]

Sources

- 1. Brasofensine - Wikipedia [en.wikipedia.org]

- 2. Brasofensine [medbox.iiab.me]

- 3. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2009080693A2 - Pharmaceutical composition comprising tesofensine or its analogue and a beta blocker - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Portico [access.portico.org]

- 7. Maleate salts of a b-raf kinase inhibitor, crystalline forms, methods of preparation, and uses therefore - Eureka | Patsnap [eureka.patsnap.com]

- 8. Brasofensine | C16H20Cl2N2O | CID 9614919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Compositions and methods for the treatment of neurodegenerative diseases - Patent WO-2021142221-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profiling of Brasofensine Maleate: Mechanisms, Methodologies, and Translational Insights

Executive Summary

Brasofensine maleate, also known by its developmental codes NS-2214 and BMS-204756, is a phenyltropane-derived dopamine reuptake inhibitor (DRI) originally developed by NeuroSearch and Bristol-Myers Squibb[1]. Designed to address the symptomatic motor deficits of Parkinson's disease (PD), brasofensine aimed to provide a therapeutic alternative to levodopa (L-DOPA) by enhancing endogenous dopaminergic tone without triggering severe dyskinesia[2]. While preclinical and early clinical data demonstrated significant promise, the compound's development was ultimately halted due to structural instability—specifically, the in vivo cis-anti isomerization of its methyloxime group[1][3]. This whitepaper dissects the mechanism of action, pharmacokinetic profile, and the rigorous experimental methodologies required to evaluate DAT inhibitors like brasofensine.

Mechanism of Action & Neurochemical Rationale

In the pathophysiology of Parkinson's disease, clinical motor symptoms (akinesia, rigidity, resting tremor) do not typically manifest until there has been an 80% or greater reduction in dopaminergic neurons within the substantia nigra[1][4].

Brasofensine maleate acts as a potent, competitive antagonist at the presynaptic dopamine transporter (DAT)[5][6]. By physically occluding the transporter pore, brasofensine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic terminal.

-

The Causality of Efficacy: Because PD leaves a small fraction of surviving dopaminergic neurons, blocking DAT maximizes the spatial and temporal signaling of whatever endogenous dopamine is still being released. This prolonged extracellular dwell time enables sustained activation of postsynaptic D1 and D2 receptors in the striatum, effectively reversing akinesia[2].

Diagram 1: Mechanism of action of Brasofensine blocking DAT to restore motor function.

Physicochemical and Pharmacokinetic Profile

Brasofensine undergoes extensive first-pass metabolism following oral administration, primarily via O- and N-demethylation, followed by glucuronidation[5]. In Phase II clinical trials involving patients with moderate PD, a 4 mg oral dose yielded a maximum plasma concentration (

Despite being well-tolerated, the drug suffered from a fatal chemical flaw. The 2α-methyloxime group on the tropane ring is susceptible to in vivo E/Z (cis-anti) isomerization[1][4]. The active (E)-isomer (brasofensine) spontaneously converts into the (Z)-isomer (designated as BMS-205912)[4][5]. Because imine formation is a reversible process, this instability led to unpredictable pharmacokinetics and insurmountable regulatory hurdles, causing Bristol-Myers Squibb to withdraw from the collaboration in 1999[4][8].

Table 1: Physicochemical & Pharmacokinetic Parameters

| Parameter | Value / Description |

| IUPAC Name | (E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine[5] |

| Synonyms | NS-2214, BMS-204756[1] |

| Molecular Weight | 443.32 g/mol (Maleate salt)[9]; 327.25 g/mol (Free base)[6] |

| Primary Target | Dopamine Transporter (DAT)[1] |

| Metabolism | Extensive first-pass; O- and N-demethylation, glucuronidation[5] |

| Clinical | 3.27 ng/mL[7] |

| Clinical | 4.0 hours[7] |

| Development Status | Discontinued (Phase II completed)[1][7] |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate a DAT inhibitor like brasofensine, researchers must employ both in vitro functional assays and in vivo behavioral models. The following protocols are engineered to ensure self-validation and high-fidelity data.

Protocol 1: In Vitro Functional Assay – [³H]Dopamine Synaptosomal Uptake

Causality & Rationale: While radioligand binding assays (e.g., using[³H]WIN 35,428) determine binding affinity (

-

Tissue Preparation: Isolate the striatum from adult Sprague-Dawley rats. Homogenize in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preventing the synaptic vesicles from rupturing during homogenization.

-

Synaptosome Isolation: Centrifuge at 1,000 × g for 10 mins to pellet cellular debris. Centrifuge the resulting supernatant at 10,000 × g for 20 mins to isolate the synaptosomal fraction. Resuspend in oxygenated Krebs-Ringer phosphate buffer.

-

Inhibitor Incubation: Pre-incubate synaptosomes with brasofensine maleate (0.1 nM to 10 µM) for 15 minutes at 37°C.

-

Self-Validation Step: Include a parallel control using a saturating concentration of a known selective DAT inhibitor (e.g., GBR 12909) to define non-specific background diffusion.

-

-

Radioligand Addition: Introduce [³H]dopamine (final concentration ~50 nM) and incubate for exactly 5 minutes. Causality: A strict 5-minute window ensures the measurement of initial uptake rates before steady-state equilibrium or reverse transport confounds the data.

-

Termination & Filtration: Terminate the reaction rapidly by adding ice-cold buffer and immediately filter through GF/B glass fiber filters using a cell harvester. Wash filters three times. Causality: Ice-cold buffer halts transporter kinetics instantly, trapping the internalized radioligand.

-

Quantification: Measure retained radioactivity using Liquid Scintillation Counting (LSC). Calculate

via non-linear regression.

Diagram 2: Step-by-step self-validating workflow for in vitro [3H]dopamine uptake assay.

Protocol 2: In Vivo Efficacy – MPTP-Treated Marmoset Model

Causality & Rationale: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) marmoset model is the gold standard for PD. MPTP selectively ablates nigrostriatal dopaminergic neurons, perfectly mimicking the pathophysiology of human PD[2].

-

MPTP Lesioning: Administer MPTP to common marmosets until a stable baseline of parkinsonian motor deficits (akinesia, rigidity) is established.

-

L-DOPA Priming: Treat a subset of marmosets chronically with L-DOPA to induce dyskinesia. Self-Validation Step: This establishes a baseline of L-DOPA-induced dyskinesias (LID), allowing researchers to prove that brasofensine does not exacerbate these abnormal movements[2].

-

Dosing: Administer brasofensine maleate orally at doses ranging from 0.25 to 2.5 mg/kg[2].

-

Behavioral Observation: Record locomotor activity using automated activity monitors.

-

Outcome: In this model, brasofensine successfully produced a long-lasting, dose-dependent increase in locomotor activity and reversed akinesia without the appearance of dyskinesia or stereotypy—a massive advantage over standard L-DOPA therapy[2].

Conclusion & Translational Lessons

Brasofensine maleate demonstrated that monoamine reuptake blockade is a highly viable pharmacological strategy for treating Parkinson's disease, particularly for reversing akinesia without inducing dyskinesia[2]. However, the failure of brasofensine underscores a critical lesson in drug development: target affinity and in vivo efficacy must be matched by absolute chemical stability. The E/Z isomerization of the methyloxime moiety serves as a cautionary tale for medicinal chemists designing tropane-based therapeutics[1][4]. Future DAT inhibitors must lock active conformations to prevent spontaneous in vivo degradation.

References

- Source: wikipedia.

- Source: ncats.

- Source: nih.

- Brasofensine (BMS-204756)

- Source: nih.

- Source: nih.

- Source: iiab.

- Source: targetmol.

- Source: nih.

Sources

- 1. Brasofensine - Wikipedia [en.wikipedia.org]

- 2. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRASOFENSINE [drugs.ncats.io]

- 4. Brasofensine [medbox.iiab.me]

- 5. Brasofensine | C16H20Cl2N2O | CID 9614919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brasofensine Maleate | TargetMol [targetmol.com]

The Pharmacology of Phenyltropane Derivatives: A Technical Guide for Drug Development

This guide provides an in-depth exploration of the pharmacological properties of phenyltropane derivatives, a class of synthetic compounds that have garnered significant attention for their potent effects on the central nervous system. As structural analogs of cocaine, these molecules have been instrumental in elucidating the mechanisms of monoamine transporters and hold considerable promise for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry, mechanism of action, structure-activity relationships, and therapeutic potential of phenyltropane derivatives.

Introduction: From Coca Alkaloids to Precision Neuromodulators

The story of phenyltropane derivatives begins with the tropane alkaloids, a class of naturally occurring compounds characterized by their distinctive 8-azabicyclo[3.2.1]octane core.[1][2] Found predominantly in plants of the Solanaceae and Erythroxylaceae families, these alkaloids, including well-known members like cocaine and atropine, exhibit a wide array of pharmacological effects.[3][4] While sharing a common bicyclic framework, subtle structural variations lead to vastly different biological activities.[3]

The development of synthetic phenyltropane derivatives was initially driven by the need to separate the stimulant properties of cocaine from its significant abuse liability and cardiotoxicity.[5][6] By replacing the benzoyloxy ester at the 3-position of the tropane ring with a directly attached phenyl group, researchers successfully created a new class of compounds with retained or even enhanced activity at monoamine transporters but with a reduced local anesthetic effect responsible for cocaine's adverse cardiovascular effects.[6][7] These synthetic analogs have since become invaluable research tools and promising therapeutic candidates.[5]

The Architectural Core: Chemistry and Synthesis

The fundamental structure of all tropane alkaloids is the 8-azabicyclo[3.2.1]octane skeleton.[1][8] The synthesis of this core has been a subject of extensive research, with both classic and modern approaches available.[4] A general strategy for creating tropane alkaloids and their analogs involves the construction of this bicyclic core, followed by functionalization at key positions, notably C2, C3, C6, C7, and N8, which are critical for modulating their biological properties.[1][2]

The synthesis of phenyltropane derivatives often starts from readily available precursors and involves key chemical transformations to introduce the characteristic 3β-phenyl and 2β-carboxylic ester or related functional groups.[9][10] These modifications are crucial for achieving high affinity for monoamine transporters.[9]

Caption: Generalized synthetic pathway to phenyltropane derivatives.

Mechanism of Action: Targeting the Monoamine Transporters

The primary pharmacological action of phenyltropane derivatives is the inhibition of monoamine reuptake transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5][11] These transporters are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of neurotransmission.[11] By blocking these transporters, phenyltropane derivatives increase the extracellular levels of dopamine, serotonin, and norepinephrine, leading to their characteristic psychostimulant effects.[12][13]

The interaction of phenyltropane derivatives with the DAT is of particular interest, as it is strongly linked to the reinforcing and addictive properties of stimulants like cocaine.[14][15] Many phenyltropanes exhibit high affinity and selectivity for the DAT.[9] Like cocaine, they are considered "typical" DAT inhibitors, stabilizing the transporter in an "open-to-out" conformation.[6]

Caption: Phenyltropane derivatives block dopamine reuptake at the synapse.

Pharmacological Properties and Structure-Activity Relationships (SAR)

The pharmacological profile of phenyltropane derivatives can be finely tuned by modifying their chemical structure. The structure-activity relationship (SAR) for this class of compounds is well-defined, with specific substitutions on the tropane ring and the phenyl group influencing their affinity and selectivity for the monoamine transporters.[14]

-

C2 Position: The substituent at the 2β-position is critical for high affinity. Carboxylic esters, such as methyl or isopropyl esters, generally confer high potency.[9] Modifications at this position, including the introduction of larger alkyl groups or heterocyclic rings like isoxazoles, can significantly alter the binding profile.[10][14]

-

C3 Position: The 3β-phenyl group is essential for activity. Substitutions on this phenyl ring, particularly at the 4-position (para), have a profound impact on selectivity. For instance, a 4-chloro or 4-methyl substitution often enhances DAT affinity.[9]

-

N8 Position: The nitrogen at the 8-position is typically methylated, but alterations with larger alkyl groups can influence the pharmacokinetic properties and in vivo potency.[16]

| Compound | 3β-Phenyl Substituent | 2β-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| Cocaine | Phenyl | Carbomethoxy | 250 | 310 | 540 | [10] |

| Troparil (WIN 35,065-2) | Phenyl | Carbomethoxy | 11-22 | >1000 | >1000 | [10][17] |

| RTI-112 | 4-Chloro-3-methylphenyl | Carbomethoxy | <1 | <1 | >100 | [14] |

| RTI-336 | 4-Chlorophenyl | 3-(4'-methylphenyl)isoxazol-5-yl | ~1 | >1000 | >1000 | [14] |

| 7a | 4-Methoxyphenyl | Carbomethoxy | 6.5 | 4.3 | 1110 | [14] |

Table 1: Monoamine Transporter Binding Affinities of Selected Phenyltropane Derivatives.

Caption: Key structural features influencing the pharmacology of phenyltropanes.

Essential Experimental Protocols

The pharmacological characterization of phenyltropane derivatives relies on a suite of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific transporter.[18]

Protocol: DAT Radioligand Binding Assay

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the human DAT in a suitable buffer.[19] Centrifuge the homogenate to pellet the membranes containing the transporters.

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]WIN 35,428 or [³H]CFT) and varying concentrations of the test compound.[20][21]

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

In Vivo Behavioral Pharmacology

Animal models are crucial for assessing the psychoactive effects of phenyltropane derivatives.

-

Locomotor Activity: Measures the stimulant effects of a compound by quantifying the movement of an animal in an open field.[22] Phenyltropanes with cocaine-like properties typically increase locomotor activity.[10]

-

Drug Discrimination: This assay assesses the subjective effects of a drug. Animals are trained to discriminate between the administration of a known drug (e.g., cocaine) and saline.[22] The ability of a test compound to substitute for the training drug indicates similar subjective effects.

-

Self-Administration: This is the gold standard for evaluating the reinforcing (addictive) potential of a drug. Animals learn to perform a response (e.g., press a lever) to receive an infusion of the drug.

Therapeutic Applications and Drug Development

The unique pharmacological profiles of phenyltropane derivatives make them attractive candidates for various therapeutic applications.

-

Treatment of Cocaine Addiction: Phenyltropanes with a slow onset and long duration of action are being investigated as potential "agonist" therapies for cocaine dependence.[5] Compounds like RTI-336, a highly selective DAT inhibitor, have shown promise in preclinical models.[14]

-

Neurodegenerative Disorders: The potent and selective nature of some phenyltropanes makes them useful for studying and potentially treating disorders involving dopaminergic dysfunction, such as Parkinson's disease.[5]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The mechanism of action of some phenyltropanes is similar to that of existing ADHD medications like methylphenidate, suggesting their potential utility in this therapeutic area.[23]

-

Neuroimaging: Radiolabeled phenyltropane derivatives are widely used as ligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and quantify DAT density in the brain.[9][24] This is valuable for the diagnosis of Parkinson's disease and for research into other neurological and psychiatric conditions.[9] For example, Ioflupane ([¹²³I]-FP-CIT), a phenyltropane derivative, is an approved SPECT imaging agent.[24]

Future Directions: Refining Selectivity and Mitigating Abuse Potential

The future of phenyltropane research lies in the development of "atypical" DAT inhibitors.[15] These compounds bind to the DAT but produce behavioral effects that are distinct from cocaine, such as reduced stimulant and reinforcing properties.[25][26] The discovery and characterization of such molecules could lead to safer and more effective treatments for stimulant use disorders and other CNS conditions. Further exploration of the subtle structural modifications that confer this atypical profile will be a key area of future investigation.

References

- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.

-

Bedewitz, M. (2017). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Michigan State University. [Link]

-

Chow, W. L., Gonzalez, M. A., Avanes, A. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3048–3055. [Link]

-

Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. [Link]

-

Chow, W. L., Gonzalez, M. A., Avanes, A. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3048–3055. [Link]

-

Stoops, W. W., & Rush, C. R. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Advances in Pharmacology, 93, 77-103. [Link]

-

Wikipedia. (n.d.). Phenyltropane. [Link]

-

Chen, N., & Reith, M. E. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 87(6), 1545-1555. [Link]

-

Scheffel, U., Lever, J. R., Abraham, P., et al. (1997). N-substituted phenyltropanes as in vivo binding ligands for rapid imaging studies of the dopamine transporter. Synapse, 25(4), 345-349. [Link]

-

Grokipedia. (n.d.). Phenyltropane. [Link]

-

Stoops, W. W., & Rush, C. R. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Advances in Pharmacology, 93, 77-103. [Link]

-

Singh, S., et al. (2009). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 52(3), 638-646. [Link]

-

Wikipedia. (n.d.). List of phenyltropanes. [Link]

-

Xu, L., et al. (1997). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 40(6), 858-863. [Link]

-

Peng, X., et al. (2004). Synthesis and amine transporter affinities of novel phenyltropane derivatives as potential positron emission tomography (PET) imaging agents. Bioorganic & Medicinal Chemistry Letters, 14(22), 5635-5639. [Link]

-

Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.18. [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Flores-Pindado, S. E., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1378368. [Link]

-

Schmitt, K. C., et al. (2013). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 130(1-3), 1-9. [Link]

-

Newman, A. (n.d.). Novel and Atypical Dopamine Uptake Inhibitors. Grantome. [Link]

-

Clogston, J. D., et al. (2024). Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123. ACS Omega. [Link]

-

Gatley, S. J., et al. (2012). Drug potencies in vitro do not predict dopamine transporter (DAT) occupancy in living brain. Synapse, 66(9), 801-805. [Link]

-

Trudell, M. L., et al. (1997). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 40(6), 858-863. [Link]

-

Neumeyer, J. L., et al. (1996). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging. Journal of Medicinal Chemistry, 39(2), 543-548. [Link]

-

Alexoff, D. L., et al. (2014). Radiosynthesis and validation of 18F-FP-CMT, a phenyltropane with superior properties for imaging the dopamine transporter in living brain. Journal of Nuclear Medicine, 55(6), 978-984. [Link]

-

Yang, H., et al. (2020). Cocaine Analogue Conjugated Magnetic Nanoparticles for Labeling and Imaging Dopaminergic Neurons. ACS Chemical Neuroscience, 11(15), 2325-2332. [Link]

-

Belin, A. C., et al. (2011). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Journal of Receptors and Signal Transduction, 31(6), 395-403. [Link]

-

Wikipedia. (n.d.). Troparil. [Link]

-

Sorkina, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. [Link]

-

Wikipedia. (n.d.). Stimulant. [Link]

-

Mardal, M., et al. (2024). Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil. Toxics, 12(6), 462. [Link]

-

Lomenzo, S. A. (2007). Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. University of New Orleans. [Link]

-

Trudell, M. L., et al. (1997). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 40(6), 858-863. [Link]

-

Substance Abuse and Mental Health Services Administration. (2021). Chapter 2—How Stimulants Affect the Brain and Behavior. In Treatment for Stimulant Use Disorders. [Link]

-

Katz, J. L., et al. (2008). 2-Isoxazol-3-Phenyltropane Derivatives of Cocaine: Molecular and Atypical System Effects at the Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 325(2), 657-667. [Link]

-

Goodman, D. W. (n.d.). SIMILAR BUT DIFFERENT: EXPLORING THE OPTIONS FOR TREATING ADHD. [Link]

-

Corazza, O., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry, 11, 548752. [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]

- 5. Phenyltropane - Wikipedia [en.wikipedia.org]

- 6. List of phenyltropanes - Wikipedia [en.wikipedia.org]

- 7. Troparil - Wikipedia [en.wikipedia.org]

- 8. d.lib.msu.edu [d.lib.msu.edu]

- 9. grokipedia.com [grokipedia.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DAT Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. Frontiers | Psychostimulants and social behaviors [frontiersin.org]

- 13. Stimulant - Wikipedia [en.wikipedia.org]

- 14. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-substituted phenyltropanes as in vivo binding ligands for rapid imaging studies of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. The Psychonauts’ World of Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Radiosynthesis and validation of 18F-FP-CMT, a phenyltropane with superior properties for imaging the dopamine transporter in living brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel and Atypical Dopamine Uptake Inhibitors - Amy Newman [grantome.com]

- 26. 2-Isoxazol-3-Phenyltropane Derivatives of Cocaine: Molecular and Atypical System Effects at the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Early Research and Development of Brasofensine Maleate: A Technical Retrospective

The following technical guide details the early research, development, and eventual discontinuation of Brasofensine maleate (NS-2214/BMS-204756).

Executive Summary

Brasofensine maleate (NS-2214) represents a significant chapter in the medicinal chemistry of phenyltropanes.[1] Developed jointly by NeuroSearch and Bristol-Myers Squibb, it was engineered as a potent, metabolically stable dopamine reuptake inhibitor (DRI) intended to treat Parkinson’s disease (PD). Unlike direct dopamine agonists, Brasofensine aimed to restore physiological dopaminergic tone by blocking the dopamine transporter (DAT), thereby extending the residence time of endogenous dopamine in the synaptic cleft.

While Phase II clinical trials demonstrated efficacy in reversing akinesia without the dyskinetic side effects typical of L-DOPA, development was halted due to a critical intrinsic instability: in vivo E/Z isomerization of its O-methyloxime moiety.[1] This guide analyzes the compound's synthesis, pharmacological profile, and the specific physicochemical failure mode that led to its discontinuation.

Chemical Genesis & Structural Logic

The design of Brasofensine was predicated on the phenyltropane scaffold , a structure sharing the bicyclic amine core of cocaine but lacking the hydrolytically unstable ester linkages responsible for cocaine's short half-life.[1]

The Stability Problem

Early phenyltropane analogs often retained an ester group at the C2 position (similar to cocaine).[1] To prevent rapid hydrolysis by plasma esterases, researchers sought to replace the C2-ester with a bioisostere.[1]

-

Aldehydes: C2-aldehydes were potent but chemically unstable (prone to oxidation).[1]

-

Oximes: Converting the aldehyde to an O-methyloxime provided steric bulk and resistance to hydrolysis while maintaining the electron-withdrawing properties necessary for high affinity at the DAT.[1]

This logic yielded Brasofensine : (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime.[1][2][3]

Experimental Protocols: Chemical Synthesis

The following protocol reconstructs the synthesis of Brasofensine Maleate based on the patent literature (US 5,374,636) and subsequent process chemistry optimizations.

Synthesis Workflow (DOT Diagram)

Caption: Step-wise chemical synthesis of Brasofensine Maleate from tropane precursors to the final salt form.

Detailed Protocol Steps

Step 1: Preparation of the Aldehyde Intermediate

-

Reduction: Dissolve (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester in anhydrous THF.

-

Reagent: Add Lithium Aluminum Hydride (LiAlH4) dropwise at 0°C under nitrogen atmosphere. Stir for 2 hours.

-

Workup: Quench with Glauber’s salt (sodium sulfate decahydrate). Filter solids and concentrate the filtrate to yield the alcohol.[1]

-

Oxidation: Subject the crude alcohol to Swern oxidation conditions (Oxalyl chloride/DMSO in DCM at -78°C) to generate the corresponding 2-carbaldehyde .[1] Note: This aldehyde is unstable and is typically used immediately in the next step.[1]

Step 2: O-Methyloxime Formation

-

Reaction: Dissolve the fresh 2-carbaldehyde in Methanol (MeOH).

-

Reagents: Add Methoxyammonium chloride (1.2 equivalents) and Sodium Carbonate (Na2CO3).

-

Conditions: Stir at room temperature for 16 hours.

-

Purification: Evaporate solvent, partition between water and ethyl acetate. The organic layer contains the Brasofensine free base (mixture of E/Z isomers, predominantly E).[1]

Step 3: Maleate Salt Formation

-

Dissolution: Dissolve the free base in absolute ethanol.

-

Acid Addition: Add a stoichiometric amount of Maleic acid dissolved in ethanol.

-

Crystallization: Cool the solution to 0°C. Brasofensine maleate precipitates as a white crystalline solid.[1] Filter and dry.[1]

Pharmacological Profile[1][2][4][5][6][7][8]

Brasofensine is a high-affinity Triple Reuptake Inhibitor (TRI), though it is often functionally described as a DRI due to the dominance of dopaminergic effects in behavioral models.[1]

In Vitro Binding Affinity (Human Transporters)

The following data highlights the compound's potency compared to standard reference agents.

| Compound | Target | IC50 (nM) | Selectivity Profile |

| Brasofensine | NET (Norepinephrine) | 1.3 | High Potency |

| Brasofensine | DAT (Dopamine) | 3.0 | High Potency |

| Brasofensine | SERT (Serotonin) | 13.0 | Moderate Potency |

| Cocaine | DAT | ~200-500 | Non-selective |

| GBR-12909 | DAT | ~1-10 | Highly Selective DRI |

Data Source: NeuroSearch / BMS Preclinical Data

Mechanism of Action

Brasofensine blocks the presynaptic reuptake of dopamine. Unlike amphetamines, it does not reverse the transporter to release dopamine; it strictly inhibits clearance.[1]

Caption: Brasofensine binds to DAT, preventing DA reuptake and increasing synaptic DA concentration.[1]

Preclinical Efficacy (In Vivo)[1]

The defining preclinical validation of Brasofensine occurred in the MPTP-lesioned Marmoset model , the gold standard for Parkinson's dyskinesia research.[1]

Experimental Protocol: MPTP Marmoset Model

-

Induction: Marmosets are treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to destroy nigrostriatal dopaminergic neurons, inducing stable parkinsonism (akinesia, rigidity).[1]

-

Priming: Animals are "primed" with L-DOPA until they develop reproducible dyskinesias (abnormal involuntary movements).[1]

-

Treatment: Brasofensine is administered orally (0.25 – 2.5 mg/kg).[1]

-

Observation: Locomotor activity and disability scores are measured over 24 hours.

Key Results

-

Duration: A single dose provided antiparkinsonian benefits for >24 hours , supporting a once-daily dosing regimen.[1][2]

-

Dyskinesia: Unlike L-DOPA, Brasofensine reversed akinesia without eliciting dyskinesia in primed animals.[1]

-

Synergy: Co-administration allowed for a significant reduction in the L-DOPA dose required for efficacy.[1]

The Failure Mode: E/Z Isomerization[1]

Despite successful Phase II trials (showing efficacy at 4 mg/day), development was terminated.[1] The cause was not a classic "off-target" toxicity, but a dynamic stereochemical instability.[1]

The Isomerization Mechanism

Brasofensine exists as the (E)-isomer (trans-like geometry at the oxime).[1] However, the C=N double bond of the oxime is susceptible to isomerization to the (Z)-isomer (cis-like).[1]

-

In Vivo Conversion: Metabolic studies revealed that the (E)-isomer slowly converted to the (Z)-isomer (designated BMS-205912 ) inside the human body.[1]

-

Regulatory Consequence: The FDA and other regulatory bodies view a major metabolite or isomer as a distinct chemical entity. This required BMS/NeuroSearch to perform a full, separate toxicological workup (carcinogenicity, teratogenicity, long-term safety) on the Z-isomer alone.[1]

-

Economic Viability: The cost and time required to qualify the Z-isomer were deemed prohibitive given the competitive landscape, leading to discontinuation.[1]

Caption: The metabolic conversion of Brasofensine (E) to BMS-205912 (Z) created an insurmountable regulatory hurdle.

References

-

Pearce, R. K., et al. (2002).[1] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1] Movement Disorders.[1] Link

-

Moldt, P., et al. (1994).[1] "2,3-trans-disubstituted tropane compounds which have useful pharmaceutical utility."[1][4] U.S. Patent 5,374,636.[1] Link

- NeuroSearch Annual Report. (2000). "Discontinuation of Brasofensine Development." NeuroSearch Archive.

-

Runyon, S. P., & Carroll, F. I. (2006). "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry. Link

-

Bristol-Myers Squibb. (2002).[1] "Safety and Tolerability of Brasofensine in Parkinson's Disease." The Annals of Pharmacotherapy. Link

Sources

Brasofensine Maleate (NS-2214): A Technical Review of Dopaminergic Reuptake Inhibition in Parkinson’s Disease Models

[1]

Executive Summary

Brasofensine maleate (NS-2214, BMS-204756) represents a critical case study in the development of non-stimulant dopamine reuptake inhibitors (DRIs) for Parkinson’s Disease (PD).[1] Structurally derived from a phenyltropane scaffold, Brasofensine was designed to enhance synaptic dopamine levels by blocking the Dopamine Transporter (DAT), theoretically providing a more continuous dopaminergic stimulation compared to the pulsatile nature of L-DOPA.

The Clinical Paradox: In Phase II clinical trials and MPTP-lesioned primate models, Brasofensine demonstrated a unique therapeutic profile: it reversed akinesia and motor disability without eliciting the severe dyskinesias (LID) typically associated with chronic L-DOPA therapy.[1] Despite this promise, development was discontinued in 2001 due to metabolic instability (specifically, in vivo

This guide analyzes the mechanistic basis of Brasofensine’s function, details the experimental protocols used to validate its "L-DOPA sparing" effects, and extracts technical lessons for future DRI development.

Molecular Pharmacology & Structure[1]

Chemical Identity

Brasofensine is the

-

IUPAC Name: (

)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]- -

Active Isomer:

-isomer (NS-2214)[1] -

Inactive/Metabolic Isomer:

-isomer (BMS-205912)[1]

Binding Profile

Unlike Tesofensine, which acts as a broad-spectrum triple reuptake inhibitor (SNDRI), Brasofensine exhibits selectivity for the Dopamine Transporter (DAT), with secondary affinity for the Norepinephrine Transporter (NET) and lower affinity for the Serotonin Transporter (SERT).

Table 1: Comparative Pharmacological Profile

| Compound | Primary Target | Selectivity Profile | Clinical Outcome |

| Brasofensine | DAT | DAT > NET >> SERT | Discontinued (Metabolic Instability) |

| Tesofensine | DAT/NET/SERT | DAT ≈ NET ≈ SERT | Repurposed (Obesity) |

| Cocaine | DAT/NET/SERT | Non-selective | Abuse Liability (Fast onset/offset) |

| Methylphenidate | DAT/NET | DAT > NET | ADHD Standard of Care |

Technical Insight: The kinetic profile of Brasofensine differs from cocaine. While both bind DAT, Brasofensine has a slower onset and longer duration of action. This pharmacokinetic "smearing" is hypothesized to prevent the rapid phasic dopamine spikes that trigger addiction-related plasticity and dyskinesia.[1]

Mechanism of Action: The "Continuous Stimulation" Hypothesis

The core failure of L-DOPA therapy is the pulsatile stimulation of striatal dopamine receptors, which leads to maladaptive plasticity (Dyskinesia). Brasofensine inhibits the reuptake of endogenous dopamine (or dopamine derived from low-dose L-DOPA), maintaining a tonic level of stimulation.[1]

Signaling Pathway Diagram

The following diagram illustrates the synaptic mechanism where Brasofensine blocks DAT, enhancing D1/D2 receptor signaling without the sharp peaks associated with L-DOPA.

Preclinical Validation: The MPTP Primate Model

The most authoritative validation of Brasofensine comes from the study by Pearce et al. (2002) using the MPTP-lesioned common marmoset (Callithrix jacchus). This model is the gold standard for assessing dyskinesia because, unlike rodents, primates develop L-DOPA-Induced Dyskinesia (LID) that phenomenologically mimics the human condition.[1]

Experimental Protocol: L-DOPA Sparing Assessment

Objective: To determine if Brasofensine can restore motor function in parkinsonian primates without eliciting established dyskinesia.[1][2][3]

Phase 1: Induction of Parkinsonism

-

Subject Selection: Adult common marmosets (300–400g).[1]

-

Lesioning: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (2.0 mg/kg s.c.) daily for 5 days.[1]

-

Stabilization: Allow 12–16 weeks for recovery from acute toxicity and stabilization of motor deficits (akinesia, rigidity).[1]

Phase 2: Priming for Dyskinesia

-

L-DOPA Challenge: Administer L-DOPA (12.5 mg/kg p.o.) + Carbidopa (12.5 mg/kg) twice daily for 3–4 weeks.[1]

-

Validation: Verify animals exhibit reproducible dyskinesia (chorea/dystonia) upon L-DOPA administration. This creates the "L-DOPA primed" state.[1]

Phase 3: Brasofensine Challenge & Co-administration

-

Washout: 2-week washout period to clear residual L-DOPA effects.

-

Monotherapy Arm: Administer Brasofensine (0.25, 0.5, 1.0, 2.5 mg/kg p.o.).[1]

-

Measure: Locomotor activity (automated cages) and Disability Score (0=Normal, 10=Severe).[1]

-

-

Combination Arm (L-DOPA Sparing): Administer threshold L-DOPA (2.5 mg/kg) + Low-dose Brasofensine (0.25 mg/kg).[1][2][3]

-

Measure: Synergistic effect on motor score vs. dyskinesia severity.[1]

-

Workflow Diagram

Key Results Summary

The following data summarizes the findings from the Pearce et al. study, highlighting the dissociation between efficacy and side effects.

| Treatment Group | Dose (mg/kg) | Motor Disability Reversal | Dyskinesia Severity | Interpretation |

| Vehicle | - | None | None | Baseline Parkinsonism |

| L-DOPA (High) | 12.5 | High (+++) | Severe (+++) | Effective but dyskinetic |

| L-DOPA (Low) | 2.5 | Minimal (+) | None | Sub-therapeutic |

| Brasofensine | 2.5 | High (+++) | None (-) | Efficacy without Dyskinesia |

| Combo | 0.25 (B) + 2.5 (L) | High (+++) | Minimal (+) | Synergy / Sparing |

Clinical Translation & The "Isomerization" Failure

Phase II Efficacy

In human trials, Brasofensine (4 mg/day) showed clear antiparkinsonian activity.[1] The compound successfully translated the preclinical "L-DOPA sparing" effect, allowing patients to reduce their L-DOPA burden.[1]

The Discontinuation Analysis

Despite efficacy, the development was halted. The primary cause was Chemical Instability .

-

Mechanism: The oxime bond at the C2 position is susceptible to isomerization.

-

The Event: In vivo conversion of the active

-isomer to the -

Consequence: This isomerization created a "moving target" for toxicology.[1] The regulatory bodies (FDA) required extensive toxicological characterization of the metabolite/isomer, which rendered the program financially unviable compared to the market potential at the time.

Lesson for Drug Developers: When designing oxime-containing drugs, steric hindrance or rigidification of the oxime bond is crucial to prevent in vivo isomerization.[1] The failure of Brasofensine was not pharmacological (target engagement was good) but structural (metabolic liability).

References

-

Pearce, R. K., et al. (2002). The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets.[1][2] Movement Disorders, 17(5), 877–886.[1][3]

-

NeuroSearch & Bristol-Myers Squibb. (2001).[1] Discontinuation of Brasofensine Development. [1]

-

Runyon, S. P., & Carroll, F. I. (2006). Dopamine transporter ligands: recent developments and therapeutic potential. Current Topics in Medicinal Chemistry, 6(17), 1825–1843.[1]

-

Zhu, M., et al. (2008). Disposition and Metabolism of [14C]Brasofensine in Rats, Monkeys, and Humans.[1] Drug Metabolism and Disposition, 36(1), 24-35.[1]

-

Jenner, P. (2002). Pharmacology of dopamine agonists in the treatment of Parkinson's disease.[3] Neurology, 58(4 Suppl 1), S1-8.[1]

Neuroprotective Horizons: A Technical Analysis of Brasofensine Maleate (NS-2214)

[1]

Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Drug Development Professionals, and Neuropharmacologists Status: Archived / Investigational Template

Executive Summary

Brasofensine (NS-2214; BMS-204756) represents a pivotal case study in the development of dopaminergic therapeutics. A phenyltropane-derivative monoamine reuptake inhibitor, Brasofensine demonstrated a unique ability to reverse parkinsonian akinesia in primate models without inducing the debilitating dyskinesias associated with L-DOPA.[1]

While its clinical development was halted due to rodent-specific carcinogenicity and chemical isomerization issues, Brasofensine remains a critical reference compound.[1] It exemplifies the "dual-neuroprotective" potential of high-affinity Dopamine Transporter (DAT) inhibitors: (1) Cellular Neuroprotection via the blockade of toxin uptake, and (2) Functional Neuroprotection via the stabilization of striatal circuitry, preventing the maladaptive plasticity that drives Levodopa-Induced Dyskinesia (LID).[1]

This guide analyzes the mechanistic basis of these effects, provides detailed pharmacological profiles, and outlines the experimental protocols required to evaluate similar next-generation compounds.

Pharmacological Profile & Mechanism of Action[2]

Brasofensine is often classified as a Dopamine Reuptake Inhibitor (DRI), but its affinity profile reveals it is a potent, broad-spectrum monoamine transporter inhibitor with a slight preference for the Norepinephrine Transporter (NET).[1]

Affinity Constants (IC50)

The following data represents inhibition of monoamine uptake in synaptosomal preparations. Note the sub-nanomolar potency at NET, which contributes to its distinct behavioral profile compared to pure DRIs.

| Transporter | Target | IC50 (µM) | IC50 (nM) | Selectivity Ratio (vs. DAT) |

| NET | Norepinephrine | 0.0013 | 1.3 | 0.43x (More Potent) |

| DAT | Dopamine | 0.0030 | 3.0 | 1.00x (Reference) |

| SERT | Serotonin | 0.0130 | 13.0 | 4.33x (Less Potent) |

Data Source: NeuroSearch / Bristol-Myers Squibb Preclinical Files.[1]

The Isomerization Challenge

A critical failure point for Brasofensine was its chemical instability.[1] The compound possesses an O-methyloxime group at the C-2 position.[1]

The Neuroprotective Hypothesis[1]

Brasofensine’s potential for neuroprotection is hypothesized to operate on two distinct biological scales: the cellular (soma/terminal) and the network (basal ganglia loop).[1]

Cellular Mechanism: The "Blockade" Theory

Many neurotoxins specific to dopaminergic neurons (e.g., MPP+, 6-OHDA) rely on the DAT to enter the cell.[1] By occupying the DAT with high affinity, Brasofensine physically occludes this entry portal.[1]

-

Logic: If

, the transporter is functionally sealed against the toxin.[1] -

Evidence: Analogous phenyltropanes (e.g., Mazindol) have prevented nigral cell death in MPTP models when administered prior to toxin exposure.

Functional Mechanism: Circuit Sparing (Anti-Dyskinetic)

L-DOPA therapy causes pulsatile stimulation of dopamine receptors, leading to aberrant synaptic plasticity (LID). Brasofensine provides a tonic, smooth elevation of synaptic dopamine.

-

Result: It restores motor function without triggering the "priming" phenomena that corrupts the striatal signaling architecture.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action pathway of Brasofensine at the synaptic cleft.[1]

Caption: Brasofensine blocks DAT/NET, preventing toxin uptake (cytoprotection) and normalizing synaptic dopamine dynamics to prevent circuit dysregulation.[1]

Preclinical Evidence: The MPTP Marmoset Model[1][3][4]

The definitive study demonstrating Brasofensine's functional neuroprotective potential (avoidance of LID) was conducted by Pearce et al. (2002).[1]

Experimental Rationale

The goal was to determine if Brasofensine could reverse akinesia in severe PD models without triggering the dyskinesia seen with L-DOPA, or if it could maintain efficacy in animals already "primed" for dyskinesia.[1]

Detailed Protocol (Replication Workflow)

Phase 1: Induction of Parkinsonism

-

Subjects: Common Marmosets (Callithrix jacchus), mixed sex.[1]

-

Lesioning: Administer MPTP hydrochloride (2.0 mg/kg s.c.) daily for 5 consecutive days.

-

Validation: Allow 12–16 weeks for stabilization. Animals must display stable motor deficits (bradykinesia, posture, rigidity) before proceeding.

Phase 2: L-DOPA Priming (Inducing the "Damage") [1]

-

Treatment: Administer L-DOPA (12.5 mg/kg) + Carbidopa (12.5 mg/kg) orally, twice daily.[1]

-

Duration: Continue for 3–4 weeks until stable, reproducible dyskinesias (chorea, dystonia) are observed 30–60 mins post-dose.

-

Washout: 2-week drug-free period to clear acute effects.

Phase 3: Brasofensine Challenge

-

Group A (Naïve): MPTP animals never exposed to L-DOPA receive Brasofensine (0.5 – 2.5 mg/kg p.o.).[1]

-

Group B (Primed): Dyskinetic animals receive Brasofensine (0.5 – 2.5 mg/kg p.o.).[1]

-

Assessment:

-

Locomotor Activity: Automated cage sensors (counts/hour).

-

Disability Score: 0 (Normal) to 10 (Severe Akinesia).

-

Dyskinesia Score: 0 (None) to 4 (Severe/Violent).[1]

-

Key Findings

-

Efficacy: Brasofensine produced a dose-dependent reversal of akinesia lasting >10 hours (vs. 2-3 hours for L-DOPA).[1]

-

Protection: In "Primed" animals (Group B), Brasofensine restored movement without eliciting dyskinesia .[1] This suggests the drug does not engage the "sensitized" aberrant signaling pathways utilized by pulsatile L-DOPA.[1]

Protocol Workflow Diagram

Caption: Experimental workflow for assessing functional neuroprotection and anti-dyskinetic potential in MPTP-lesioned marmosets.

Toxicology & Lessons Learned

Despite its efficacy, Brasofensine failed. Understanding why is crucial for designing safer analogs.

-

Rodent Liver Tumors: Long-term carcinogenicity studies in rats revealed an increased incidence of liver tumors.[1]

-

Mechanism:[2][3][4][5][6][7][8][9][10] This is believed to be a rodent-specific phenomenon related to enzyme induction (P450) and high metabolite load, which often does not translate to humans (similar to the early scares with omeprazole or fibrates).[1] However, in the risk-averse climate of neuro-drug development, it was a "kill" signal.[1]

-

-

Chemical Instability: The E- to Z-isomerization meant the drug was effectively changing into a less potent compound while on the shelf or in the body, making precise dosing impossible.[1]

References

-

Pearce, R. K., et al. (2002).[1] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1] Movement Disorders.[1] Link

-

NeuroSearch A/S. (2000).[1] "Brasofensine (NS-2214) Development Status and Discontinuation Reports." Annual Report & Investor News.

-

Runyon, S. P., & Carroll, F. I. (2006). "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry. Link

-

BenchChem. (2025).[1][2][11] "Technical Support: Brasofensine Maleate Solution Stability and Isomerization." BenchChem Technical Guides. Link[1]

-

Jenner, P. (2000).[1] "Antiparkinsonian and neuroprotective effects of modafinil in the MPTP-treated common marmoset." Experimental Brain Research. (Cited for comparative DAT inhibitor neuroprotection protocols).[1] Link

Sources

- 1. Brasofensine [medbox.iiab.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. xenotech.com [xenotech.com]

- 4. research.chalmers.se [research.chalmers.se]

- 5. Recent Advances in the Development of Experimental Therapeutics for Levodopa-Induced Dyskinesia [e-jmd.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 8. Solvents and Parkinson disease: A systematic review of toxicological and epidemiological evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the BrafV637E mutation in hepatocarcinogenesis induced by treatment with diethylnitrosamine in neonatal B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Implications of dopaminergic medication withdrawal in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Brasofensine Maleate (BMS-204756): Neuropharmacological Mechanisms, Experimental Workflows, and CNS Dynamics

Executive Summary

Brasofensine maleate (developmental codes: NS-2214, BMS-204756) is a highly potent, orally active phenyltropane derivative that functions primarily as a 1[1]. Originally synthesized and evaluated for the symptomatic treatment of Parkinson's disease (PD) and Alzheimer's disease, brasofensine demonstrated significant preclinical efficacy. Notably, it successfully2 in MPTP-treated primate models[2].

This whitepaper deconstructs the pharmacological profile, central nervous system (CNS) mechanisms, and the rigorous experimental workflows required to validate such monoamine modulators, while also analyzing the chemical instability that ultimately 3[3].

Pharmacological Profile & Target Affinity

While structurally related to triple reuptake inhibitors (TRIs) like tesofensine, brasofensine exhibits a distinct pharmacological divergence, showing4 over the serotonin (SERT) and norepinephrine (NET) transporters in specific physiological contexts[4].

Causality in Drug Design: The strategic targeting of DAT in PD models is rooted in the pathophysiology of the disease. PD is characterized by an 1 in the substantia nigra[1]. By competitively binding to DAT, brasofensine prevents the presynaptic clearance of endogenously released dopamine. This maximizes the synaptic dwell time of the remaining dopamine pool, effectively amplifying the signal at postsynaptic D1 and D2 receptors without the pulsatile, non-physiological receptor stimulation that often leads to dyskinesia with direct agonists.

Table 1: In Vitro Binding Affinity ( ) of Brasofensine

| Transporter Target | Primary CNS Effect | |

| DAT (Dopamine) | 5.67 | Reversal of motor deficits (akinesia/bradykinesia) |

| NET (Norepinephrine) | 7.99 | Modulation of attention and arousal |

| SERT (Serotonin) | 1.08 | Mood regulation (antidepressant potential) |

| (Note: Binding affinities vary based on assay conditions; the above data reflects5[5].) |

Mechanism of Action in the Central Nervous System

Upon crossing the blood-brain barrier, brasofensine localizes heavily in the striatum. The primary mechanism of action is the competitive blockade of DAT, preventing the re-internalization of dopamine into the presynaptic terminal.

Fig 1: Mechanism of Action: Brasofensine-mediated DAT blockade and subsequent dopaminergic signaling.

Experimental Workflows: Validating CNS Efficacy

To quantify the neurochemical impact of brasofensine, researchers rely on in vivo microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD).

Causality in Methodology: Why use HPLC-ECD instead of standard mass spectrometry (MS)? While MS offers broad multiplexing, ECD provides superior, highly specific sensitivity for electroactive catecholamines like dopamine at femtomole (

Self-Validating Microdialysis Protocol

-

Stereotaxic Implantation: Anesthetize the rodent/primate model and stereotaxically implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -4.0 mm in rats). Secure with dental cement. Allow 5-7 days for recovery to ensure blood-brain barrier resealing and reduction of local gliosis.

-

Probe Insertion & Equilibration: Insert a concentric microdialysis probe (e.g., 2 mm active membrane length) through the guide cannula. Perfuse aCSF at a constant flow rate of 1.5 µL/min.

-

Internal Validation (Baseline Stabilization): Critical Step. Discard the first 60 minutes of dialysate (insertion trauma phase). Collect samples every 20 minutes. Validation Gate: Proceed to drug administration ONLY when three consecutive baseline samples show <10% variance in dopamine concentration. This confirms probe equilibration and rules out trauma-induced dopamine spikes.

-

Brasofensine Administration: Administer brasofensine maleate (e.g., 1-4 mg/kg via oral gavage or systemic injection).

-

Dialysate Collection & HPLC-ECD Analysis: Continue collecting 20-minute fractions for 3-4 hours post-dose. Immediately inject fractions into the HPLC-ECD system. Quantify the Area Under the Curve (AUC) for the dopamine peak against a known standard curve.

Fig 2: Self-validating in vivo microdialysis workflow for quantifying extracellular dopamine.

Pharmacokinetics & The Isomerization Challenge

Despite successful Phase II trials demonstrating that a 1[1], brasofensine's clinical development was ultimately aborted. The failure was not due to a lack of efficacy, but rather a critical flaw in its chemical stability.

Brasofensine undergoes extensive 6[6]. However, the fatal flaw was the in vivo3[3].

Causality of Discontinuation: Brasofensine is synthesized as the E-isomer. In the physiological environment, the imine (methyl-aldoxime) bond undergoes spontaneous E/Z isomerization, converting into the Z-isomer (designated as BMS-205912). In drug development, stereochemical instability is a severe liability. The Z-isomer acts as a distinct chemical entity with potentially different pharmacokinetics, off-target affinities, and toxicity profiles. Regulatory agencies require exhaustive safety profiling for all major metabolites and isomers. The unpredictable, dynamic equilibrium between the E and Z forms in human plasma made standardizing the dose and ensuring consistent safety impossible, forcing developers to pivot to more stable analogs like NS-2230.

Conclusion

Brasofensine maleate remains a profound case study in neuropharmacology. It successfully proved the hypothesis that selective DAT inhibition could alleviate parkinsonian motor deficits without the dyskinesia inherent to L-DOPA. For modern drug developers, the brasofensine narrative underscores a critical lesson: exceptional receptor affinity and in vivo efficacy must be matched by absolute stereochemical stability.

References

-

SciSpace - Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? | 5

-

PubChem (NIH) - Brasofensine | C16H20Cl2N2O | CID 9614919 | 6

-

NCATS Inxight Drugs - BRASOFENSINE | 3

-

BenchChem - A Side-by-Side Analysis of Brasofensine Maleate and Tesofensine | 4

-

ChemEurope - Serotonin-noradrenaline-dopamine reuptake inhibitor | 2

-

PMC (NIH) - Animal models of Parkinson's disease: a source of novel treatments and clues to the cause | 7

-

Wikipedia - Brasofensine | 1

Sources

- 1. Brasofensine [medbox.iiab.me]

- 2. Serotonin-noradrenaline-dopamine_reuptake_inhibitor [chemeurope.com]

- 3. BRASOFENSINE [drugs.ncats.io]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Brasofensine | C16H20Cl2N2O | CID 9614919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Initial Clinical Trial Findings for Brasofensine Maleate

Executive Summary

Brasofensine maleate (NS-2214, BMS-204756) represents a significant case study in the development of phenyltropane-based dopamine reuptake inhibitors (DRIs) for Parkinson’s Disease (PD).[1][2] Unlike direct dopamine agonists, Brasofensine was engineered to modulate synaptic dopamine levels by blocking the dopamine transporter (DAT), theoretically offering a more physiological restoration of dopaminergic tone.[1]

Initial clinical findings from Phase I and early Phase II trials demonstrated that Brasofensine is a potent, orally active compound with a distinct pharmacokinetic profile.[1] While preclinical models (MPTP-treated marmosets) indicated a robust ability to reverse akinesia without inducing dyskinesia, human trials revealed a complex metabolic challenge: the in vivo isomerization of the compound's oxime moiety.[1] This technical guide synthesizes the core PK/PD data, clinical safety findings, and the specific molecular instability that led to the compound's discontinuation.

Compound Characterization & Mechanism of Action[3]

Chemical Structure and Binding Affinity

Brasofensine is a 2,3-disubstituted tropane derivative (

-

Secondary Targets: Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) (lower affinity).[1]

-

Mechanism: By inhibiting DAT, Brasofensine prevents the reuptake of dopamine into the presynaptic neuron, increasing the residence time and concentration of dopamine in the synaptic cleft.[4]

Synaptic Interaction Diagram

The following diagram illustrates the mechanistic blockade of DAT by Brasofensine compared to normal dopaminergic signaling.

Figure 1: Mechanism of Action.[1] Brasofensine binds to the DAT, blocking the reuptake loop and amplifying dopaminergic signaling at the postsynaptic receptors.[4]

Preclinical Foundation

Before human trials, Brasofensine demonstrated a "gold standard" profile in neurotoxin models.[1] In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated marmosets—a rigorous model for PD—the compound showed:

-

Reversal of Akinesia: Significant improvement in locomotor activity.[1]

-

Dyskinesia Profile: Unlike L-DOPA, Brasofensine did not elicit severe dyskinesias in drug-naïve animals and did not exacerbate existing dyskinesias in L-DOPA-primed animals [1].[1]

This separation of efficacy from dyskinesia liability was the primary driver for clinical entry.

Clinical Trial Methodology (Phase I/II)

Study Design

The initial human data is derived largely from Phase I dose-escalation studies and early Phase II safety/efficacy trials.[1] A key reference study involved a randomized, double-blind, placebo-controlled crossover design in patients with moderate Parkinson's disease (Hoehn and Yahr stages II–IV).[1]

-

Cohort: Patients on stable L-DOPA/carbidopa therapy.[1]

-

Dosing Regimen: Single oral doses of 0.5 mg, 1.0 mg, 2.0 mg, and 4.0 mg.[1][5]

-

Primary Endpoints: Safety, Tolerability, and Pharmacokinetics.[1][5]

-

Secondary Endpoint: Motor performance (UPDRS motor subscale).

Pharmacokinetic Profile

Brasofensine displayed linear pharmacokinetics at lower doses, but exposure (AUC) increased greater-than-proportionally at higher doses, suggesting saturation of metabolic clearance pathways.[1]

Table 1: Pharmacokinetic Parameters of Brasofensine (Single Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng[1][5]·h/mL) |

| 0.5 | 0.35 | 4.0 | Low |

| 1.0 | 0.82 | 4.0 | Dose Proportional |

| 2.0 | 2.14 | 4.0 | > Proportional |

| 4.0 | 3.27 | 4.0 | > Proportional |

Data Source: Frackiewicz et al., Ann Pharmacother 2002 [2].[1]

Key PK Insights:

-

Absorption: Slow absorption with a

of 4 hours indicates a gradual onset of action, which is favorable for avoiding the "pulsatile" stimulation associated with dyskinesia. -

Metabolism: The drug undergoes extensive first-pass metabolism.[1][6] The non-linear increase in AUC suggests that the enzymes responsible for its breakdown (likely CYP450 isoforms) become saturated at doses

mg.[1]

Efficacy & Safety Analysis

Efficacy Signals

In the specific crossover study cited, no acute change in patient disability (UPDRS scores) was observed at doses up to 4 mg when added to L-DOPA [2].[1]

-

Interpretation: This lack of acute effect in a single-dose safety study is not uncommon.[1] The robust efficacy seen in animal models suggested that chronic dosing or higher plasma concentrations might be required to observe clinical benefit.[1] Other sources indicate that in broader Phase II testing, the 4 mg dose was considered "effective" [3], implying that sustained treatment provided benefits not captured in single-dose acute challenges.[1]

Safety and Tolerability

Brasofensine was generally well-tolerated.[1][5] The adverse event (AE) profile was consistent with dopaminergic stimulation but mild in intensity.[1]

-

Common AEs: Headache, insomnia, dizziness, nausea/vomiting.[1][5]

-

Cardiovascular: No significant hypertensive crises reported in early cohorts, a common risk with non-selective monoamine reuptake inhibitors.[1]

-

Neurological: No worsening of dyskinesia was reported in the acute setting.

The Isomerization Hurdle: Root Cause of Failure

Despite promising biological activity, Brasofensine's development was terminated due to a specific chemical instability issue that arose in vivo.[1]

The Mechanism of Failure

Brasofensine contains an O-methyl oxime functional group.[1] Ideally, the molecule exists as the E-isomer (trans).[1] However, metabolic studies revealed that in the human body, the oxime group undergoes isomerization to the Z-isomer (cis).[1]

-

The Problem: The Z-isomer (identified as BMS-205912) had a different pharmacological and toxicological profile.

-

Regulatory Impact: The conversion was significant and variable. Regulatory agencies (FDA) require thorough toxicological characterization of major metabolites.[1] The in vivo generation of a stereoisomer effectively meant the patient was exposed to two different drugs.

-

Outcome: The financial and technical burden of qualifying the safety of the Z-isomer, combined with the complex variable exposure, led Bristol-Myers Squibb and NeuroSearch to discontinue the program in 2001/2002 [4].[1]

Development Timeline Visualization

Figure 2: Clinical Development Pathway.[1] The progression from successful animal models to clinical failure driven by metabolic instability.

References

-

Pearce, R. K., et al. (2002).[1] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][7] Movement Disorders.[1][8] Link

-

Frackiewicz, E. J., et al. (2002).[1] "Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa."[1][5] The Annals of Pharmacotherapy, 36(2), 225-230.[1][5] Link

-

BenchChem. (2025).[1][4] "A Side-by-Side Analysis of Brasofensine Maleate and Tesofensine." Link[1]

-

Zhu, M., et al. (2008).[1] "Metabolism and disposition of brasofensine in humans." Drug Metabolism and Disposition. Link

Sources

- 1. Brasofensine - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brasofensine | C16H20Cl2N2O | CID 9614919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

Methodological & Application

HPLC method for quantification of Brasofensine maleate

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Brasofensine Maleate

Executive Summary

This application note details a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantification of Brasofensine Maleate (NS-2214), a phenyltropane-based dopamine reuptake inhibitor. Unlike generic protocols, this guide addresses the specific physicochemical challenges of Brasofensine, including its lipophilicity (

Key Method Highlights:

-

Separation Mode: Isocratic Reverse-Phase (C18).

-

Critical Control: pH 3.0 buffer to suppress silanol interaction with the tropane nitrogen.

-

Stability Focus: Optimized to resolve the active E-isomer from potential Z-isomer degradants.

-

Validation: Aligned with ICH Q2(R1) guidelines for linearity, accuracy, and precision.

Introduction & Compound Properties

Brasofensine Maleate is a potent tropane derivative initially developed for Parkinson’s disease. Structurally, it features a 3,4-dichlorophenyl ring and an O-methyloxime group.

-

Chemical Structure Challenges:

-

Basicity: The tropane nitrogen (

) can cause severe peak tailing on standard silica columns if not properly shielded. -

Isomerization: The oxime moiety is prone to E (active) to Z (inactive) isomerization under light or thermal stress.

-

Hydrophobicity: The dichlorophenyl group requires a high organic mobile phase content for elution.

-

| Property | Value | Implication for HPLC |